molecular formula C17H23NO4S B2711817 3-tert-butyl-4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 898653-78-6

3-tert-butyl-4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No. B2711817
CAS RN: 898653-78-6
M. Wt: 337.43
InChI Key: NXNNRQPLGMWYHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . Another method involves the use of microwave-assisted conditions for the synthesis of amides and esters containing furan rings .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). The reaction is catalyzed by palladium and is widely applied in synthetic chemistry .

Properties of Boron Reagents:
Mechanism of Transmetalation:
Example Applications:

Protodeboronation

Protodeboronation involves the removal of the boron group from boronic esters. While functionalizing deboronation methods are well-established, protodeboronation has gained attention recently .

Catalytic Protodeboronation:
Applications:

properties

IUPAC Name

3-tert-butyl-4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4S/c1-5-21-16-9-8-14(11-15(16)17(2,3)4)23(19,20)18-12-13-7-6-10-22-13/h6-11,18H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNNRQPLGMWYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CO2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-tert-butyl-4-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

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